molecular formula C10H7ClN2O3 B3293862 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde CAS No. 885523-13-7

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde

Cat. No.: B3293862
CAS No.: 885523-13-7
M. Wt: 238.63 g/mol
InChI Key: DQKNYNAEMIORCS-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid.

    Reduction: 4-Chloro-6-methoxycarbonyl-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole-3-carbaldehyde: Lacks the methoxycarbonyl group.

    6-Methoxycarbonyl-1H-indazole-3-carbaldehyde: Lacks the chloro group.

    4-Chloro-6-methyl-1H-indazole-3-carbaldehyde: Has a methyl group instead of a methoxycarbonyl group.

Uniqueness

4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the chloro and methoxycarbonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups in the indazole scaffold can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-chloro-3-formyl-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNYNAEMIORCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228220
Record name Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-13-7
Record name Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
Reactant of Route 2
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
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4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
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Reactant of Route 6
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